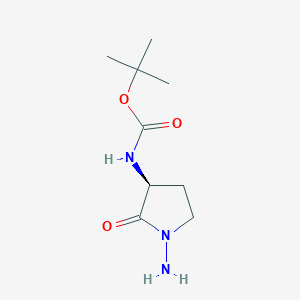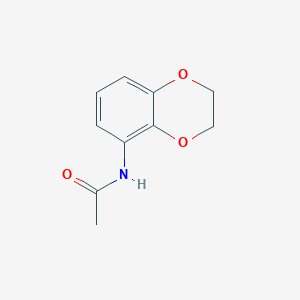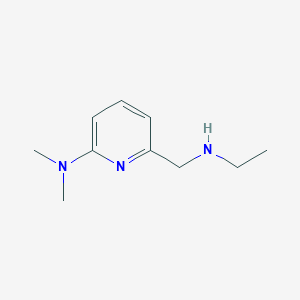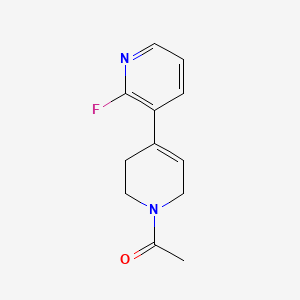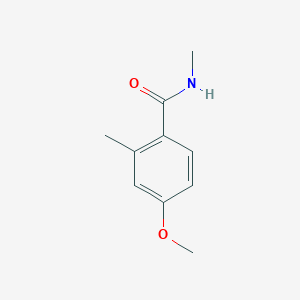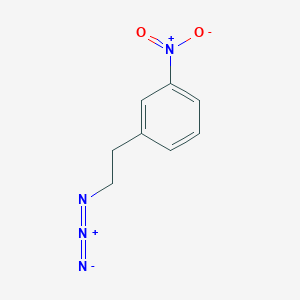![molecular formula C11H12ClN3O B8504945 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one](/img/structure/B8504945.png)
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
Descripción general
Descripción
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a chlorine atom, a methyl group, and a 2-methylprop-2-enyl group attached to the imidazo[4,5-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorine atom: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the methyl group: Methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the 2-methylprop-2-enyl group: This step can involve alkylation reactions using suitable alkyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Addition: The double bond in the 2-methylprop-2-enyl group can participate in addition reactions with reagents like hydrogen halides or halogens.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated possible therapeutic uses, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
Comparación Con Compuestos Similares
Similar compounds to 5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one include other imidazo[4,5-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties. Some examples of similar compounds are:
- 5-chloro-3-methylimidazo[4,5-b]pyridine
- 3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
- 5-chloro-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one
Propiedades
Fórmula molecular |
C11H12ClN3O |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
5-chloro-3-methyl-1-(2-methylprop-2-enyl)imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C11H12ClN3O/c1-7(2)6-15-8-4-5-9(12)13-10(8)14(3)11(15)16/h4-5H,1,6H2,2-3H3 |
Clave InChI |
VHMGMMUFAOHOHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CN1C2=C(N=C(C=C2)Cl)N(C1=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(E)-tert-Butyldiazenyl]-4-cyanopentanoyl chloride](/img/structure/B8504866.png)
![1-Ethenylbicyclo[2.2.1]hept-2-ene](/img/structure/B8504873.png)
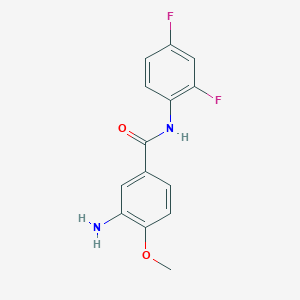
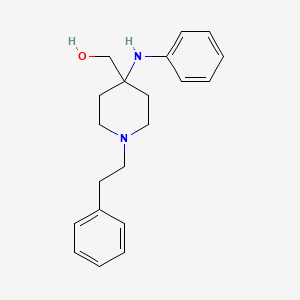
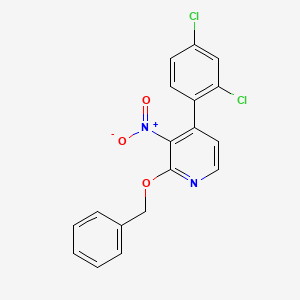
![Pyrido[4,3-a]phenazine-11-carboxamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B8504913.png)

